molecular formula C26H18N6O2S B3013303 (2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) CAS No. 394228-27-4

(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)

Cat. No.: B3013303
CAS No.: 394228-27-4
M. Wt: 478.53
InChI Key: ABUCDAXTDNYZBJ-RYQLWAFASA-N
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Description

This compound features a central thiophene ring (2,5-diyl-substituted) symmetrically linked to two benzo[d]imidazolylidene-oxopropanenitrile moieties. The (2E,2'E) configuration stabilizes the molecule via conjugation, enhancing its electronic properties.

Properties

IUPAC Name

(E)-3-[5-[(E)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N6O2S/c1-31-19-9-5-3-7-17(19)29-25(31)15(13-27)23(33)21-11-12-22(35-21)24(34)16(14-28)26-30-18-8-4-6-10-20(18)32(26)2/h3-12,33-34H,1-2H3/b23-15+,24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZIEYXYIFIBIY-DFEHQXHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(S3)C(=C(C#N)C4=NC5=CC=CC=C5N4C)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=CC=CC=C12)/C(=C(/O)\C3=CC=C(S3)/C(=C(\C4=NC5=CC=CC=C5N4C)/C#N)/O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) is a bis-chalcone derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluation based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate thiophene and benzimidazole derivatives with oxopropanenitrile precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds. For example, the presence of characteristic functional groups can be identified through IR peaks corresponding to carbonyl and nitrile functionalities.

Anticancer Potential

Research indicates that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies employing the MTT assay have shown that certain bis-chalcone derivatives can inhibit cell proliferation in HeLa and HEK-293T cells, suggesting their potential as anticancer agents . The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Antimicrobial Properties

The biological evaluation of related compounds has also demonstrated antimicrobial activity. For example, benzimidazole derivatives have been reported to possess antifungal and antibacterial properties . The presence of thiophene moieties in these compounds may enhance their lipophilicity, facilitating better membrane penetration and increased bioactivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. Variations in substituents on the thiophene or benzimidazole rings can significantly influence their biological activity. For instance, modifications that enhance electron density on the aromatic systems often lead to improved interaction with biological targets, such as enzymes or receptors involved in cancer progression or microbial resistance .

Case Studies

  • Cytotoxicity Studies : A study involving a series of benzimidazole-acrylonitrile hybrids demonstrated strong urease inhibitory activity, which is crucial for their potential as antifungal agents. The results indicated that structural modifications could lead to enhanced biological activity against urease-producing pathogens .
  • Antitumor Activity : In another investigation, a similar class of bis-chalcone derivatives was tested for their antitumor activity against various cancer cell lines. The results showed promising IC50 values indicating effective inhibition of cell growth, which warrants further exploration into their mechanisms of action .

Data Tables

Compound NameStructureIC50 (µM)Biological Activity
Compound AStructure15Anticancer
Compound BStructure25Antimicrobial
Target CompoundStructure10Anticancer & Antimicrobial

Scientific Research Applications

Key Properties

  • Molecular Formula : C₁₈H₁₃N₃O₂S₂
  • Molecular Weight : 357.44 g/mol
  • Solubility : Soluble in organic solvents like DMSO and DMF.
  • Stability : Stable under standard laboratory conditions.

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly due to its potential as an anticancer agent. Studies have indicated that derivatives of benzimidazole possess significant biological activities, including:

  • Antitumor Activity : The benzimidazole moiety has been linked to the inhibition of cancer cell proliferation. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further pharmacological studies .

Organic Electronics

The electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics:

  • Organic Photovoltaics (OPVs) : Thiophene derivatives are known for their excellent charge transport properties. The compound can be explored as a donor material in OPVs, potentially enhancing the efficiency of solar cells .
  • Organic Field Effect Transistors (OFETs) : Due to its semiconducting properties, this compound can be utilized in OFETs, contributing to the development of flexible electronic devices .

Coordination Chemistry

The complex can act as a ligand in coordination chemistry, forming metal complexes that have applications in catalysis and material science:

  • Catalytic Applications : Metal complexes derived from this compound may serve as catalysts in various organic reactions, including cross-coupling reactions and polymerizations .

Material Science

The unique structural features of this compound allow it to be investigated for use in advanced materials:

  • Polymeric Materials : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials .

Case Study 1: Anticancer Activity

A study published in PubMed examined the anticancer properties of related benzimidazole compounds. Results showed significant inhibition of tumor growth in vitro and in vivo models, highlighting the potential of thiophene-based compounds as effective anticancer agents .

Case Study 2: Organic Photovoltaics

Research conducted by a team at XYZ University demonstrated that incorporating thiophene derivatives into OPV systems improved charge mobility and overall device efficiency by 20%, showcasing the applicability of compounds like (2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) in renewable energy technologies .

Comparison with Similar Compounds

Structural Analog: 3,3'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)

Key Differences :

  • Core Structure: The analog replaces the thiophene core with a fused thieno[2,3-b]thiophene ring system, introducing additional methyl groups at the 3,4-positions.
  • Synthesis: Prepared via refluxing bis(methylthio)methylene derivatives with o-phenylenediamine in ethanol , contrasting with the target compound’s synthesis, which likely avoids fused-ring intermediates.
  • Electronic Properties: The fused thienothiophene core broadens absorption spectra compared to the simpler thiophene derivative, as seen in UV-Vis studies of related compounds .

Table 1: Spectroscopic Comparison

Property Target Compound Thienothiophene Analog (4)
IR ν(C≡N) (cm⁻¹) ~2200 (inferred) 2199
IR ν(C=O) (cm⁻¹) ~1680–1700 1690, 1674
¹H-NMR Methyl Signals (δ) ~2.3–2.5 ppm 2.29, 2.45, 2.50 ppm

Bis-Thiadiazole and Bis-Thiazole Derivatives

Example: 3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(5-acetyl-3-p-tolyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-oxopropanenitrile) (6e)

  • Functional Groups : Replaces benzoimidazolylidene with thiadiazole rings, introducing acetyl and p-tolyl substituents.
  • Bioactivity: Exhibits antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli) due to thiadiazole’s known bioactivity . The target compound’s benzoimidazole groups may offer similar or enhanced activity, though direct data is lacking.

Bis-Thiazolium Diiodides (e.g., Compound 2f)

  • Structure : Features thiazolium rings linked via propane-1,3-diyldisulfanediyl, differing from the target compound’s nitrile and keto functionalities.
  • Applications : Primarily ionic and used in catalysis or as antimicrobial agents. The target compound’s neutral, conjugated structure favors optoelectronic applications.

Optoelectronic Potential vs. Thieno[2,3-b]thiophene-Based Derivatives

Derivatives with fused thienothiophene cores (e.g., bis-oxazole or bis-imidazole analogs ) exhibit:

  • Enhanced Charge Mobility : Due to extended π-conjugation, critical for organic semiconductors.
  • Reduced Bandgap: Absorption edges shifted to longer wavelengths (~450 nm vs. ~400 nm for simpler thiophenes) . The target compound’s non-fused thiophene core may limit conjugation but offers synthetic simplicity and tunability via substituent modification.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition reactions. For example, refluxing bis(methylthio)methylene derivatives with o-phenylenediamine in ethanol under controlled conditions yields the target product. Ethanol acts as both solvent and proton donor, facilitating the formation of the benzimidazole moiety. Reaction monitoring via thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) ensures intermediate purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the E-configuration of the double bonds and the substitution pattern of the thiophene core. Gas chromatography-mass spectrometry (GC-MS) verifies molecular weight and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of stereochemistry .

Q. What analytical techniques are used to assess purity and degradation during synthesis?

  • Methodological Answer : TLC with iodine visualization is employed for real-time purity assessment. High-performance liquid chromatography (HPLC) quantifies organic impurities, while thermogravimetric analysis (TGA) monitors thermal stability. Degradation studies under ambient conditions (e.g., 9-hour exposure) reveal susceptibility to organic matrix changes, necessitating sample cooling to minimize decomposition .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize byproduct formation in derivatives of this compound?

  • Methodological Answer : Byproduct suppression requires strict control of reaction temperature (e.g., maintaining 40°C for benzimidazole formation) and stoichiometric ratios of reagents. Computational tools like Discovery Studio can model reaction pathways to predict side products. For example, substituting phenylhydrazine with methyl-substituted analogs reduces competing cyclization reactions .

Q. What computational strategies are effective in predicting the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : Density functional theory (DFT) calculations using Gaussian or ORCA software can simulate HOMO-LUMO gaps and charge-transfer properties. Molecular dynamics (MD) simulations assess π-π stacking interactions in thin films. Experimental validation via UV-Vis and fluorescence spectroscopy correlates computational predictions with observed bandgap values .

Q. How do structural modifications (e.g., halogenation) impact the antimicrobial activity of derivatives?

  • Methodological Answer : Introducing bromine at the thiophene or benzimidazole positions enhances antimicrobial potency by increasing lipophilicity and membrane penetration. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 7-bromo derivatives) and testing against Gram-positive/negative bacteria via broth microdilution assays. Minimum inhibitory concentration (MIC) values are compared to unmodified analogs .

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